molecular formula C17H16BrNO2 B5881835 N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide

N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide

Cat. No. B5881835
M. Wt: 346.2 g/mol
InChI Key: MBQSKOVZPIQMPK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide, also known as BBMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. BBMA is a derivative of acrylamide and is synthesized through a multi-step process involving the reaction of benzylamine, 5-bromo-2-methoxybenzaldehyde, and acryloyl chloride.

Mechanism of Action

The mechanism of action of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the development of new anti-cancer drugs.
Biochemical and Physiological Effects
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to have minimal toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the long-term effects of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide on human health.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide in lab experiments is its ease of synthesis and purification. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide is also relatively stable, making it suitable for long-term storage. However, one limitation is that N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide may not be suitable for all types of experiments, as its chemical properties may not be compatible with certain experimental conditions.

Future Directions

There are several potential future directions for research on N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. One area of interest is the development of new anti-cancer drugs based on N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. Further studies are needed to determine the optimal dosage and delivery method for N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide-based drugs. Additionally, N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has potential applications in material science and nanotechnology, as it can be used to synthesize various types of nanoparticles and polymers. Further research is needed to explore the potential applications of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide in these fields.

Synthesis Methods

The synthesis of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide involves several steps, including the reaction of benzylamine with 5-bromo-2-methoxybenzaldehyde to form N-benzyl-5-bromo-2-methoxybenzylamine. This intermediate product is then reacted with acryloyl chloride to yield N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. The purity of the final product is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-N-benzyl-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-21-16-9-8-15(18)11-14(16)7-10-17(20)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQSKOVZPIQMPK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-3-(5-bromo-2-methoxyphenyl)-2-propenamide

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